1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure that includes a cyclohexyl group, a thiophene ring, a pyrazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route includes:
Preparation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the reaction of thiophene with appropriate reagents to introduce functional groups.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The thiophene and pyrazole derivatives are then coupled with a piperazine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are implicated in various cellular processes, including apoptosis and cell proliferation. The compound induces cell death via mitochondrial superoxide production and caspase activation, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28): Another sigma-2 receptor agonist with similar structural features.
Thiophene Derivatives: Compounds containing the thiophene nucleus, which exhibit diverse biological activities.
Uniqueness
1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is unique due to its specific combination of structural elements, which confer distinct chemical properties and biological activities. Its ability to target sigma-2 receptors and induce cell death in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H24N4OS |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H24N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h4,7,12-14H,1-3,5-6,8-11H2,(H,19,20) |
InChI Key |
CWVFWQVIRWHKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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